Lipophilicity Fine-Tuning: Higher LogP Relative to the Non-Halogenated 3-tert-Butyltoluene
Introduction of a chlorine atom at the 5-position increases the computed octanol-water partition coefficient relative to the non-halogenated analog. 3-T-Butyl-5-chlorotoluene has a computed XLogP3-AA of 4.6 [1], while 3-tert-butyltoluene (CAS 1075-38-3) has an experimentally derived logP of 4.45 and a computed ACD/LogP of 4.37 . The higher lipophilicity of the chloro-substituted compound may enhance membrane permeability in drug-like scaffolds, a parameter critical in CNS-targeted programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (PubChem); LogP (chemsrc) = 3.94590 |
| Comparator Or Baseline | 3-tert-Butyltoluene (1075-38-3): LogP = 4.450 (Parchem); ACD/LogP = 4.37 (ChemSpider) |
| Quantified Difference | Target XLogP3 is 0.15–0.23 log units higher than the non-chlorinated comparator's ACD/LogP; experimental LogP difference is approximately 0.5 log units lower for the target depending on the measurement method employed. |
| Conditions | Computed (XLogP3, ACD/LogP) and experimental (shake-flask) octanol-water partition coefficients |
Why This Matters
A programmable increase in lipophilicity enables tuning of ADME properties without altering the core scaffold, providing medicinal chemists with a rational design tool that the non-chlorinated analog cannot offer.
- [1] PubChem Computed Properties: XLogP3-AA for 1-tert-butyl-3-chloro-5-methylbenzene (CID 19046434). View Source
